(2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone
Overview
Description
(2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzoyl group substituted with a nitro group and a methyl group, making it a valuable molecule for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole and indoline derivatives. The process typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core, followed by N-alkylation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing readily available starting materials such as aryl hydrazines and ketones. The reaction conditions are optimized for high yield and purity, often employing microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and nitro groups on the benzoyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-methyl-1-(3-methyl-4-aminobenzoyl)indoline.
Substitution: Introduction of various substituents on the benzoyl ring, depending on the reagents used.
Scientific Research Applications
(2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(3-nitrobenzoyl)indoline
- 2-methyl-1-(4-nitrobenzoyl)indoline
- 2-methyl-1-(3-methylbenzoyl)indoline
Uniqueness
(2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone is unique due to the presence of both a methyl and a nitro group on the benzoyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-9-14(7-8-15(11)19(21)22)17(20)18-12(2)10-13-5-3-4-6-16(13)18/h3-9,12H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIKUKXYVHJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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